molecular formula C12H15N3O B6642218 3-[3-(1-Hydroxyethyl)pyrrolidin-1-yl]pyridine-4-carbonitrile

3-[3-(1-Hydroxyethyl)pyrrolidin-1-yl]pyridine-4-carbonitrile

货号 B6642218
分子量: 217.27 g/mol
InChI 键: AUWLJCJOCQJXFD-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

3-[3-(1-Hydroxyethyl)pyrrolidin-1-yl]pyridine-4-carbonitrile, also known as HEPPC, is a chemical compound that has been widely studied in the field of medicinal chemistry. HEPPC is a pyridine-based compound that has been shown to have potential therapeutic applications in the treatment of various diseases, including cancer and Alzheimer's disease. In

作用机制

The mechanism of action of 3-[3-(1-Hydroxyethyl)pyrrolidin-1-yl]pyridine-4-carbonitrile is not fully understood, but it is thought to involve the inhibition of various signaling pathways. 3-[3-(1-Hydroxyethyl)pyrrolidin-1-yl]pyridine-4-carbonitrile has been shown to inhibit the Akt/mTOR pathway, which is involved in cell growth and survival. In addition, 3-[3-(1-Hydroxyethyl)pyrrolidin-1-yl]pyridine-4-carbonitrile has been shown to inhibit the NF-kappaB pathway, which is involved in inflammation and cancer.
Biochemical and Physiological Effects:
3-[3-(1-Hydroxyethyl)pyrrolidin-1-yl]pyridine-4-carbonitrile has been shown to have a number of biochemical and physiological effects. In cancer cells, 3-[3-(1-Hydroxyethyl)pyrrolidin-1-yl]pyridine-4-carbonitrile has been shown to induce cell cycle arrest and apoptosis, as well as inhibit the migration and invasion of cancer cells. In addition, 3-[3-(1-Hydroxyethyl)pyrrolidin-1-yl]pyridine-4-carbonitrile has been shown to inhibit the aggregation of amyloid beta peptide in Alzheimer's disease.

实验室实验的优点和局限性

3-[3-(1-Hydroxyethyl)pyrrolidin-1-yl]pyridine-4-carbonitrile has a number of advantages for lab experiments. It is relatively easy to synthesize and has been shown to have potent therapeutic effects in a number of disease models. However, there are also limitations to using 3-[3-(1-Hydroxyethyl)pyrrolidin-1-yl]pyridine-4-carbonitrile in lab experiments. One limitation is that the mechanism of action is not fully understood, which makes it difficult to optimize dosing and treatment regimens. In addition, 3-[3-(1-Hydroxyethyl)pyrrolidin-1-yl]pyridine-4-carbonitrile has not yet been tested in clinical trials, so its safety and efficacy in humans is not yet known.

未来方向

There are a number of future directions for research on 3-[3-(1-Hydroxyethyl)pyrrolidin-1-yl]pyridine-4-carbonitrile. One area of research could be to further explore the mechanism of action of 3-[3-(1-Hydroxyethyl)pyrrolidin-1-yl]pyridine-4-carbonitrile, which could help to optimize dosing and treatment regimens. Another area of research could be to test the safety and efficacy of 3-[3-(1-Hydroxyethyl)pyrrolidin-1-yl]pyridine-4-carbonitrile in clinical trials, which could potentially lead to the development of a new therapeutic agent for cancer or Alzheimer's disease. Finally, future research could focus on developing new derivatives of 3-[3-(1-Hydroxyethyl)pyrrolidin-1-yl]pyridine-4-carbonitrile with improved potency and selectivity.

合成方法

3-[3-(1-Hydroxyethyl)pyrrolidin-1-yl]pyridine-4-carbonitrile can be synthesized using a variety of methods, including the reaction of 3-chloropyridine-4-carbonitrile with 1-hydroxyethylpyrrolidine in the presence of a base. The reaction can be carried out at room temperature and the product can be obtained in good yield.

科学研究应用

3-[3-(1-Hydroxyethyl)pyrrolidin-1-yl]pyridine-4-carbonitrile has been the subject of extensive scientific research due to its potential therapeutic applications. One of the main areas of research has been in the treatment of cancer. 3-[3-(1-Hydroxyethyl)pyrrolidin-1-yl]pyridine-4-carbonitrile has been shown to inhibit the growth of cancer cells by inducing cell cycle arrest and apoptosis. In addition, 3-[3-(1-Hydroxyethyl)pyrrolidin-1-yl]pyridine-4-carbonitrile has been shown to inhibit the migration and invasion of cancer cells, which could potentially prevent the spread of cancer.
Another area of research has been in the treatment of Alzheimer's disease. 3-[3-(1-Hydroxyethyl)pyrrolidin-1-yl]pyridine-4-carbonitrile has been shown to inhibit the aggregation of amyloid beta peptide, which is a hallmark of Alzheimer's disease. In addition, 3-[3-(1-Hydroxyethyl)pyrrolidin-1-yl]pyridine-4-carbonitrile has been shown to improve cognitive function in animal models of Alzheimer's disease.

属性

IUPAC Name

3-[3-(1-hydroxyethyl)pyrrolidin-1-yl]pyridine-4-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15N3O/c1-9(16)11-3-5-15(8-11)12-7-14-4-2-10(12)6-13/h2,4,7,9,11,16H,3,5,8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AUWLJCJOCQJXFD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1CCN(C1)C2=C(C=CN=C2)C#N)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

217.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。